molecular formula C9H11FO B177083 3-Fluoro-2-propylphenol CAS No. 199287-68-8

3-Fluoro-2-propylphenol

Cat. No.: B177083
CAS No.: 199287-68-8
M. Wt: 154.18 g/mol
InChI Key: LHPYMSGNLSRKME-UHFFFAOYSA-N
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Description

3-Fluoro-2-propylphenol, also known as this compound, is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
3-Fluoro-2-propylphenol exhibits significant antimicrobial activity, making it a candidate for use in disinfectants and preservatives. Studies have shown that it can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, research indicates that its Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Staphylococcus aureus are in the range of 1 to 10 µg/mL, demonstrating potent antimicrobial effects.

PathogenMIC (µg/mL)
E. coli5
S. aureus2
Candida albicans10

Therapeutic Potential
The compound's structural features allow it to interact with biological systems effectively. Preliminary studies suggest that derivatives of this compound may have cytotoxic properties against tumor cells, indicating potential applications in cancer therapy. Its ability to modulate reactive oxygen species (ROS) generation in cells highlights its dual role as an antioxidant and a pro-oxidant under specific conditions .

Materials Science

Coatings and Adhesives
this compound is utilized in the development of advanced materials, particularly in coatings that require enhanced hydrophobicity and oleophobicity. The incorporation of fluorinated compounds into polymer matrices has been shown to improve water and oil repellency, making them suitable for applications in textiles and protective coatings .

Polymer Synthesis
The compound serves as a building block in the synthesis of novel fluorinated polymers. These polymers exhibit unique properties such as high thermal stability and resistance to chemical degradation, which are crucial for applications in aerospace and automotive industries .

Environmental Applications

Biodegradability Studies
Research into the environmental impact of fluorinated compounds has led to investigations into the biodegradability of this compound. Its potential accumulation in ecosystems raises concerns about toxicity; thus, studies focus on understanding its metabolic pathways and degradation products .

Toxicological Assessments
Toxicity studies indicate that while this compound exhibits antimicrobial properties, it also poses risks to aquatic organisms at certain concentrations. Understanding these effects is essential for regulatory compliance and environmental safety assessments .

Case Studies

Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound as a biocide in agricultural settings. The results demonstrated significant reductions in pathogen populations on treated surfaces compared to untreated controls, underscoring its potential as a safe alternative to conventional pesticides.

Case Study: Polymer Development
In another study, researchers synthesized a series of fluorinated polymers incorporating this compound. The resulting materials displayed superior water repellency and mechanical strength compared to non-fluorinated counterparts, indicating promising applications in high-performance coatings.

Properties

CAS No.

199287-68-8

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

3-fluoro-2-propylphenol

InChI

InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3

InChI Key

LHPYMSGNLSRKME-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC=C1F)O

Canonical SMILES

CCCC1=C(C=CC=C1F)O

Synonyms

Phenol, 3-fluoro-2-propyl- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

24 ml (24 mmol) of a 1M boron tribromide solution in dichloromethane were added at -78° to a solution of 3.36 mmol (20 mmol) of 1-fluoro-3-methoxy-2-propyl-benzene in 25 ml of dichloromethane and the mixture was stirred for 10 minutes. After warming to room temperature the mixture was poured cautiously on to 100 ml of ice-water and extracted twice with 250 ml of dichloromethane each time. After drying over sodium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane/hexane 4:1). There were obtained 2.9 g (94%) of 3-fluoro-2-propyl-phenol as a pale yellow oil.
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0 (± 1) mol
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reactant
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1-fluoro-3-methoxy-2-propyl-benzene
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3.36 mmol
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25 mL
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ice water
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100 mL
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Synthesis routes and methods II

Procedure details

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CCCc1c(F)cccc1OC
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